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Compound of Interest

Compound Name: Flurogestone Acetate

Cat. No.: B1672910

An In-Depth Technical Guide to Flurogestone Acetate: Structure, Properties, and Analysis

Introduction

Flurogestone Acetate (FGA), also known as Flugestone Acetate, is a potent synthetic
progestin, a class of steroid hormones that modulate the female reproductive system.[1][2] First
synthesized in 1959 by G. D. Searle and Company under the code SC-9880, FGA was
developed as a high-potency analog of progesterone with a comparatively short duration of
activity.[3][4] Its primary application is in veterinary medicine, specifically for the
synchronization of estrus in sheep and goats to optimize breeding programs.[5][6] This is
typically achieved through the use of an intravaginal sponge impregnated with the compound.

[4]

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, pharmacology, synthesis, and analytical characterization of
Flurogestone Acetate, designed for researchers and professionals in drug development and
veterinary science.

Chemical Structure and Physicochemical Properties

Flurogestone Acetate is a synthetic pregnane steroid derived from 17a-hydroxyprogesterone.
[7] Its structure is characterized by a fluorine atom at the 9a position and an acetate group at
the C17a position of the steroid nucleus. These modifications significantly enhance its
progestational activity compared to the endogenous hormone, progesterone.[4]
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IUPAC Name: [(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-
oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate.[2]

Synonyms: Flugestone Acetate, Fluorogestone Acetate, Cronolone, FGA, SC-9880.[5]

The key physicochemical properties of Flurogestone Acetate are summarized in the table
below for easy reference.

Property Value Source(s)
Molecular Formula C23H31FOs [8]
Molecular Weight 406.49 g/mol [3][8]

CAS Number 2529-45-5 [8]

Melting Point 266-269 °C [81[9]
Boiling Point 526.7 £ 50.0 °C (Predicted) [9]

Density 1.24 + 0.1 g/cm3 (Predicted) 9]

Sparingly soluble in
- Chloroform and Methanol;
Solubility _ . [31[81[°]
Slightly soluble in Ethyl

Acetate; Soluble in DMSO.

Optical Rotation [a]D +77.6° (in chloroform) [9][10]

Appearance Crystalline solid [10]

Pharmacology and Mechanism of Action
Progestational Activity

The primary pharmacological action of Flurogestone Acetate is its potent agonist activity at
the progesterone receptor (PR).[2] As a member of the nuclear receptor superfamily, the PR
functions as a ligand-activated transcription factor that regulates gene expression.[8][9] FGA is
estimated to be 20 to 25 times more potent than natural progesterone, allowing for effective
ovulation and estrus suppression with smaller doses.[3][4][11] While specific binding affinity
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values (Ki or ICso) for FGA are not readily available in the cited literature, its high relative
potency is well-documented.

The signaling cascade initiated by FGA binding to the progesterone receptor follows the
classical mechanism for steroid hormones.
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Caption: Progesterone Receptor (PR) signaling pathway activated by Flurogestone Acetate.
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The process involves:

e Binding: FGA, being lipophilic, diffuses across the cell membrane and binds to the
progesterone receptor located in the cytoplasm, which is part of an inactive complex with
heat shock proteins (HSPs).[8]

o Conformational Change: Ligand binding induces a conformational change in the receptor,
causing the dissociation of HSPs.[3]

o Dimerization: The activated receptors form homodimers.[8]
e Nuclear Translocation: The PR dimer translocates into the nucleus.[8]

o DNA Binding and Transcription: Inside the nucleus, the dimer binds to specific DNA
sequences known as Progesterone Response Elements (PRES) in the promoter regions of
target genes, recruiting co-activators and initiating transcription.[2][9] This modulation of
gene expression leads to the physiological responses associated with progestins, such as
the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH),
thereby inhibiting ovulation.

Other Hormonal Activities and Metabolism

Pharmacodynamic studies have indicated that Flurogestone Acetate possesses some
glucocorticoid effects, though it is devoid of significant estrogenic or androgenic activity.[1]

Metabolism of FGA follows the typical pathway for progestogens. An in vitro study using ovine
hepatocytes demonstrated that it is metabolized primarily into various hydroxylated products,
which are presumed to have less pharmacological activity than the parent compound.[1]

Synthesis of Flurogestone Acetate

The synthesis of Flurogestone Acetate can be achieved through a multi-step chemical
process starting from a suitable steroidal precursor. A patented method outlines a three-step
synthesis using 9a-fluorohydrocortisone as the starting material.[5] This approach is
advantageous due to its relatively short route and use of readily available materials.
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Caption: Workflow for the synthesis of Flurogestone Acetate from 9a-Fluorohydrocortisone.

Experimental Protocol: Synthesis from 9a-

Fluorohydrocortisone

This protocol is adapted from the methodology described in patent CN107365341A.[5] The
causality behind these steps is to selectively modify the functional groups at positions C21 and
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C17 while preserving the core steroid structure.
e Step 1: Synthesis of 9a-Fluorohydrocortisone-21-O-carboxylate

o Rationale: To protect the C21 hydroxyl group and facilitate the subsequent reduction at
C20.

o Procedure:

1. Dissolve 9a-fluorohydrocortisone in a suitable organic solvent (e.g., dichloromethane,

toluene).

2. In the presence of an acid-binding agent (e.g., triethylamine, sodium carbonate), add an

acyl chloride.

3. Maintain the reaction temperature between 0-50 °C until the reaction is complete, as
monitored by an appropriate technique like Thin Layer Chromatography (TLC).

4. Isolate the resulting 9a-fluorohydrocortisone-21-O-carboxylate intermediate.
o Step 2: Synthesis of Flugestone (De-esterification and Reduction)

o Rationale: To remove the C21 ester and reduce the C20 ketone, preparing the molecule
for the final acetylation at C17.

o Procedure:
1. Dissolve the intermediate from Step 1 in an organic solvent.
2. Add sodium iodide and a sulfur-bearing reducing agent.

3. Allow the reaction to proceed to form Flugestone (the unesterified C17 acetate

precursor).
4. Purify the Flugestone intermediate from the reaction mixture.

o Step 3: Synthesis of Flurogestone Acetate (17-Acetylation)
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o Rationale: The final step to introduce the acetate ester at the C17 hydroxyl group, which is
critical for the compound's high progestational activity.

o Procedure:
1. Dissolve the Flugestone intermediate in an organic solvent (e.g., toluene, chloroform).

2. Add an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of
an acid binder.

3. Maintain the reaction temperature between 10-80 °C.
4. Monitor the reaction until completion.

5. Upon completion, purify the final product, Flurogestone Acetate, through crystallization
or chromatographic methods.

Analytical Characterization

The quantitative analysis of Flurogestone Acetate in biological matrices is essential for
pharmacokinetic and residue studies. High-Performance Liquid Chromatography coupled with
tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this
purpose.[11]

Experimental Protocol: HPLC-MS/MS Analysis in Ovine
Plasma

This protocol is based on the validated method for determining FGA in ovine plasma.[11] The
choice of a liquid-liquid extraction is to efficiently remove plasma proteins and phospholipids
that interfere with analysis, while the use of an internal standard corrects for variations in
extraction efficiency and instrument response.

o Sample Preparation (Liquid-Liquid Extraction)
1. Pipette 500 pL of ovine plasma into a clean tube.

2. Add the internal standard solution (e.g., Megestrol Acetate) to each sample.
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3. Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of
hexane and diethyl ether).

4. Vortex vigorously to ensure thorough mixing and partitioning of the analyte into the organic
phase.

5. Centrifuge to separate the aqueous and organic layers.

6. Transfer the organic supernatant to a new tube and evaporate to dryness under a stream
of nitrogen.

7. Reconstitute the dried residue in the mobile phase for injection.

e Chromatographic Conditions

o

HPLC System: A standard high-performance liquid chromatography system.

[¢]

Column: A reverse-phase C18 column.

[e]

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with
formic acid) and an organic solvent (e.g., acetonitrile or methanol).

[¢]

Flow Rate: Optimized for the column dimensions (e.g., 0.2-1.0 mL/min).

[e]

Injection Volume: Typically 10-50 L.

e Mass Spectrometry Conditions
o lon Source: Electrospray lonization (ESI) in positive mode.
o Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
o MRM Transitions:

» Flurogestone Acetate (FGA): Precursor ion [M+H]* at m/z 407.2, with product ions at
m/z 267.1 and 285.1.[11]

» Internal Standard (MGA): Precursor ion [M+H]* at m/z 385.1, with product ions at m/z
267.1 and 224.0.[11]
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o Data Analysis: Quantify FGA concentration by comparing the peak area ratio of the
analyte to the internal standard against a standard curve. The validated concentration
range for this method was 0.2-5.0 ng/mL.[11]

Conclusion

Flurogestone Acetate is a synthetically optimized progestin with a well-defined chemical
structure and potent biological activity. Its primary role in veterinary medicine is a testament to
the successful application of targeted steroid chemistry to solve practical challenges in animal
husbandry. The established methods for its synthesis and analysis provide the necessary tools
for its production, quality control, and further research into its pharmacological profile. This
guide serves as a foundational resource for scientists and researchers engaged in the study
and application of steroidal drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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